1-(4-chlorobenzenesulfonyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine
Description
1-(4-chlorobenzenesulfonyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine is a complex organic compound that features a piperidine ring substituted with a 4-chlorophenylsulfonyl group and a 3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl group
Properties
IUPAC Name |
5-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]-3-(3-fluorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O3S/c20-15-6-8-17(9-7-15)28(25,26)24-10-2-4-14(12-24)19-22-18(23-27-19)13-3-1-5-16(21)11-13/h1,3,5-9,11,14H,2,4,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIGFMPWLKXWRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzenesulfonyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate precursors under specific conditions.
Introduction of the 4-chlorophenylsulfonyl group: This step involves sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of the piperidine ring: The final step involves the formation of the piperidine ring and its attachment to the oxadiazole and sulfonyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzenesulfonyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the sulfonyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(4-chlorobenzenesulfonyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzenesulfonyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
1-[(4-Chlorophenyl)sulfonyl]-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine: Similar structure but with a different position of the fluorine atom.
1-[(4-Chlorophenyl)sulfonyl]-3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
1-(4-chlorobenzenesulfonyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the sulfonyl and oxadiazole groups provides a distinct set of properties that can be exploited in various applications.
Biological Activity
The compound 1-(4-chlorobenzenesulfonyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine is a synthetic derivative that combines a piperidine core with a 1,2,4-oxadiazole moiety and a chlorobenzenesulfonyl group. This unique structure suggests potential biological activities, particularly in the realms of antibacterial and anticancer effects. This article reviews the biological activity of this compound based on available research findings, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Composition
- Molecular Formula : CHClFOS
- Molecular Weight : 459.9 g/mol
- CAS Number : 892738-18-0
| Property | Value |
|---|---|
| Molecular Formula | CHClFOS |
| Molecular Weight | 459.9 g/mol |
| CAS Number | 892738-18-0 |
Antibacterial Activity
Research indicates that compounds containing the oxadiazole and piperidine moieties exhibit notable antibacterial properties. In studies evaluating various derivatives, including those similar to the target compound, moderate to strong activity was observed against bacterial strains such as Salmonella typhi and Bacillus subtilis.
Case Study
In a synthesis study involving oxadiazole derivatives, several compounds demonstrated significant antibacterial effects with IC values ranging from 0.63 µM to 6.28 µM against urease, suggesting potential for therapeutic applications in treating infections caused by resistant bacterial strains .
Anticancer Activity
The anticancer potential of compounds similar to This compound has been explored through various in vitro assays. These studies typically assess the ability of the compounds to inhibit cancer cell proliferation.
The proposed mechanisms include:
- Induction of apoptosis in cancer cells.
- Inhibition of cell cycle progression at the G2/M phase.
- Targeting specific signaling pathways involved in tumor growth.
Enzyme Inhibition
The compound's structural features suggest it may inhibit key enzymes related to disease processes. Notably, it has been linked to significant inhibition of acetylcholinesterase (AChE) and urease enzymes.
Table 2: Enzyme Inhibition Data
| Enzyme | IC (µM) |
|---|---|
| Acetylcholinesterase | 2.14 - 6.28 |
| Urease | 1.13 - 6.28 |
Binding Affinity Studies
Fluorescence quenching studies have been employed to assess the binding interactions of synthesized compounds with bovine serum albumin (BSA). These studies provide insights into the pharmacokinetic profiles and potential bioavailability of the compounds in biological systems .
Toxicology and Safety Profile
While specific toxicological data for This compound is limited, related compounds have undergone safety evaluations indicating acceptable profiles for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
